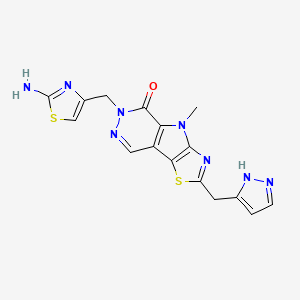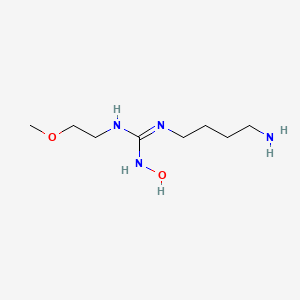
hDDAH-1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the regulation of nitric oxide synthesis and its implications in various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hDDAH-1-IN-2 involves the reaction of N-(4-aminobutyl)-N’-(2-methoxyethyl)guanidine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is known that the compound is produced in specialized laboratories under stringent conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: hDDAH-1-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, which are used for further research and development .
Scientific Research Applications
hDDAH-1-IN-2 is extensively used in scientific research to study the regulation of nitric oxide synthesis. It has been shown to increase nitric oxide production by inhibiting the degradation of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase . This makes it a valuable tool in cardiovascular research, particularly in studying conditions such as hypertension, atherosclerosis, and heart failure .
In addition to cardiovascular research, this compound is also used in studies related to neurodegenerative diseases, cancer, and metabolic disorders . Its ability to modulate nitric oxide levels makes it a versatile compound in various fields of biomedical research.
Mechanism of Action
hDDAH-1-IN-2 exerts its effects by selectively inhibiting the enzyme dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the degradation of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and subsequently higher nitric oxide production . The molecular targets of this compound include the active site of the hDDAH-1 enzyme, where it binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to hDDAH-1-IN-2 include Nω-(2-methoxyethyl)-L-arginine (L-257), ZST316, and ZST152 . These compounds also inhibit dimethylarginine dimethylaminohydrolase-1 but differ in their selectivity and potency.
Uniqueness: This compound is unique in its high selectivity and oral activity, making it a preferred choice for in vivo studies . Unlike some other inhibitors, this compound has shown minimal cytotoxicity, which is crucial for its application in long-term studies .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of nitric oxide regulation and its implications in various diseases. Its high selectivity, oral activity, and minimal cytotoxicity make it a preferred choice for researchers in the fields of cardiovascular, neurodegenerative, and metabolic disorders.
Properties
Molecular Formula |
C8H20N4O2 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12) |
InChI Key |
VKMJFTKKOMFTTE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
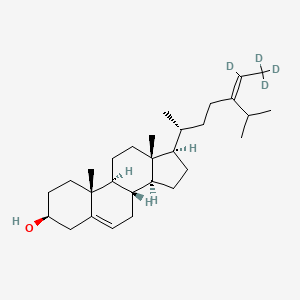
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
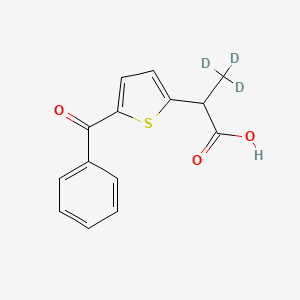
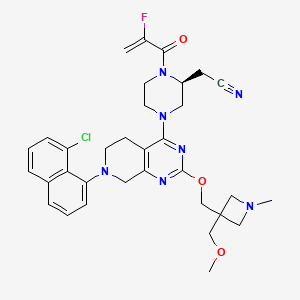
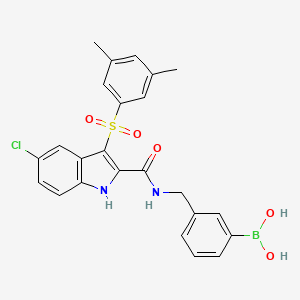
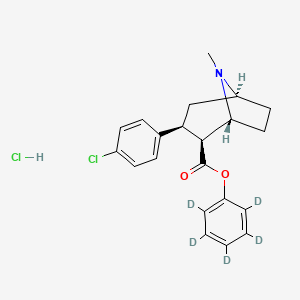
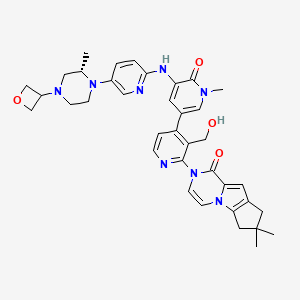
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
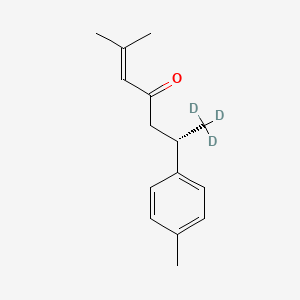
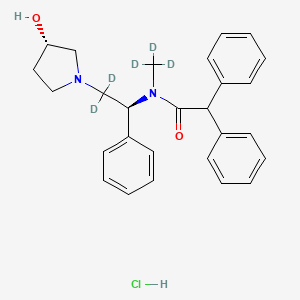

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
